1-methyl-4,5-dihydro-1H-pyrazol-3-amine hydrochloride
Overview
Description
1-Methyl-4,5-dihydro-1H-pyrazol-3-amine hydrochloride is a chemical compound belonging to the class of pyrazolamines Pyrazolamines are characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of hydrazine with 1-methyl-1H-pyrazole-4-carbaldehyde in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate hydrazone, which is then reduced to yield the desired product.
Industrial Production Methods: On an industrial scale, the compound is typically synthesized using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Substitution reactions at the pyrazole ring can lead to the formation of different substituted pyrazolamines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various electrophiles and nucleophiles can be employed to achieve substitution reactions.
Major Products Formed:
Oxidation Products: N-oxide derivatives.
Reduction Products: Corresponding amine derivatives.
Substitution Products: Substituted pyrazolamines.
Scientific Research Applications
Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals, including antipyretics, analgesics, and anti-inflammatory agents.
Agriculture: It serves as a precursor for the synthesis of herbicides and plant growth regulators.
Material Science: The compound is utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 1-methyl-4,5-dihydro-1H-pyrazol-3-amine hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor, interacting with molecular targets such as kinases or proteases. The exact pathways involved can vary based on the biological system and the specific derivatives formed.
Comparison with Similar Compounds
1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride: This compound has a similar pyrazole ring structure but with different substituents, leading to variations in its chemical properties and applications.
1-Methyl-1H-pyrazol-4-amine: A closely related compound with a simpler structure, often used in different synthetic applications.
Uniqueness: 1-Methyl-4,5-dihydro-1H-pyrazol-3-amine hydrochloride stands out due to its specific substituents and the resulting chemical reactivity, which makes it suitable for a wide range of applications in various fields.
Properties
IUPAC Name |
2-methyl-3,4-dihydropyrazol-5-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3.ClH/c1-7-3-2-4(5)6-7;/h2-3H2,1H3,(H2,5,6);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKSQSIEVOWLTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=N1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3956-40-9 | |
Record name | 1-methyl-4,5-dihydro-1H-pyrazol-3-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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